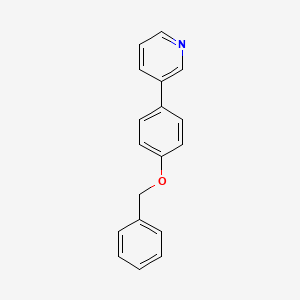
3-(4-phenylmethoxyphenyl)pyridine
Übersicht
Beschreibung
3-(4-phenylmethoxyphenyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethoxyphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-phenylmethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution
Substitution: Electrophilic reagents like nitrating agents or acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid
Reduction: Formation of benzyloxyaniline
Substitution: Formation of various substituted benzyloxy-phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-phenylmethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-phenylmethoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
3-(4-phenylmethoxyphenyl)pyridine can be compared with other similar compounds such as:
3-(4-Benzyloxy-phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1H,2H-3,4’-bipyrazole: This compound also targets EGFR kinase and has shown potent antiproliferative activity against various cancer cell lines.
1,2,3-Triazole-linked pyrazoline analogues: These compounds have been synthesized and evaluated for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for versatile chemical modifications and its potential to interact with multiple biological targets.
Eigenschaften
Molekularformel |
C18H15NO |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
3-(4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-13H,14H2 |
InChI-Schlüssel |
ZQHJUIWGJOQZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
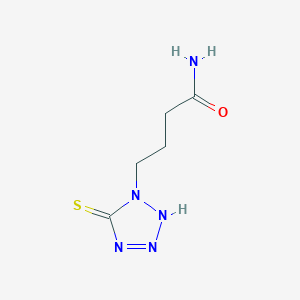
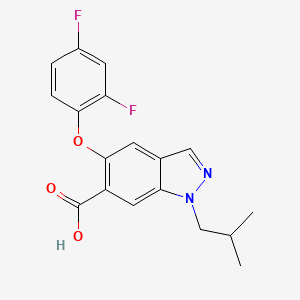

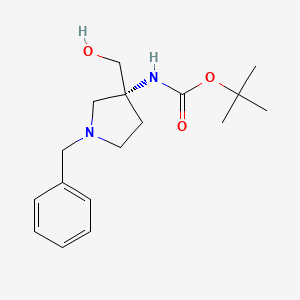

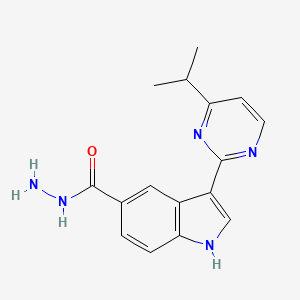
![(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one](/img/structure/B8633882.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
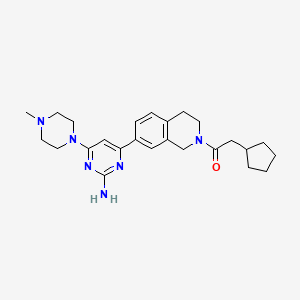
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)
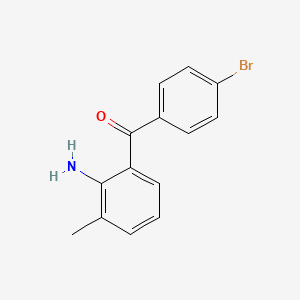
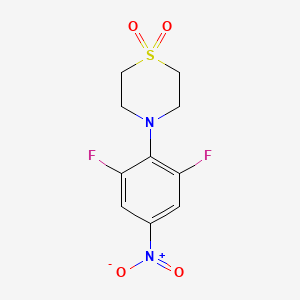
methyl}pyridine](/img/structure/B8633934.png)

